molecular formula C20H19N3O2S B2487257 4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1206999-04-3

4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2487257
CAS RN: 1206999-04-3
M. Wt: 365.45
InChI Key: HFQZYQKSXJLJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research has highlighted the synthesis of thiazole-aminopiperidine hybrid analogues, showing promising activity against Mycobacterium tuberculosis. These compounds, synthesized from aryl thioamides, have demonstrated significant in vitro activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and antituberculosis activity without cytotoxicity at effective concentrations (V. U. Jeankumar et al., 2013). This research suggests the potential of thiazole derivatives in addressing tuberculosis, a critical global health issue.

Heterocyclic Synthesis and Reactivity

The compound's structural components have been used in the synthesis of various heterocyclic compounds. For example, thiophenylhydrazonoacetates have been investigated for their reactivity towards different nitrogen nucleophiles, yielding a range of heterocyclic structures including pyrazole, isoxazole, and pyrimidine derivatives (R. Mohareb et al., 2004). These findings contribute to the development of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science.

Anticancer Activity

Further research into novel pyrazolopyrimidines derivatives has explored their anticancer and anti-5-lipoxygenase agents, demonstrating the compound's potential in the development of new therapeutic agents for cancer treatment (A. Rahmouni et al., 2016). These studies underscore the importance of heterocyclic compounds in medicinal chemistry and the ongoing search for effective cancer treatments.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

Thiazoles, which are a part of this compound, have been the subject of extensive research due to their wide range of biological activities . Therefore, it’s likely that future research will continue to explore the potential applications of this compound and similar structures in various fields.

properties

IUPAC Name

4-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18(20(8-11-25-12-9-20)16-6-2-1-3-7-16)23-19-22-17(14-26-19)15-5-4-10-21-13-15/h1-7,10,13-14H,8-9,11-12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQZYQKSXJLJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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